

# SHP389 (TNO155) Application Notes and Protocols for Subcutaneous Tumor Models

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For Researchers, Scientists, and Drug Development Professionals

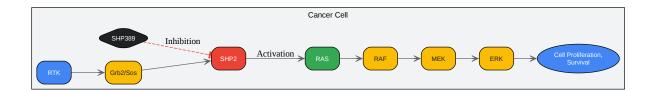
## Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a key role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[1][2] By binding to an allosteric pocket, SHP389 locks SHP2 in an inactive conformation, thereby inhibiting downstream signaling and impeding tumor cell proliferation and survival.[2] These application notes provide detailed protocols and quantitative data for the use of SHP389 in preclinical subcutaneous tumor models.

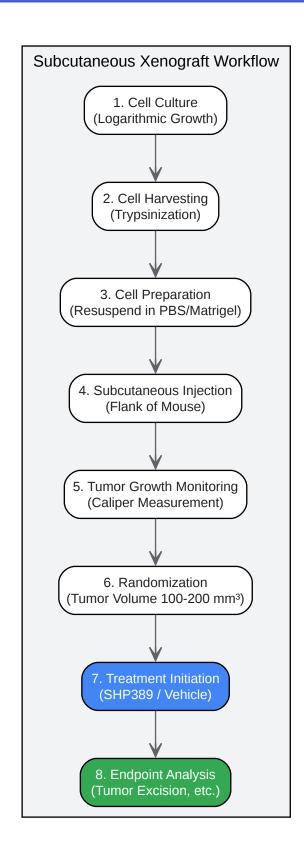
## **Mechanism of Action**

**SHP389** targets the SHP2 phosphatase, a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). In many cancer types, hyperactivity of the RAS-MAPK pathway is a primary driver of tumorigenesis. SHP2 is essential for the full activation of RAS in response to RTK signaling. **SHP389**'s allosteric inhibition of SHP2 prevents the dephosphorylation of its substrates, leading to a reduction in RAS activation and subsequent dampening of the entire MAPK cascade (RAF-MEK-ERK). This ultimately results in decreased cancer cell proliferation and tumor growth.









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### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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